Crabtree's catalyst

Übersicht

Beschreibung

Crabtree's catalyst, also known as this compound, is a useful research compound. Its molecular formula is C31H50F6IrNP2- and its molecular weight is 804.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

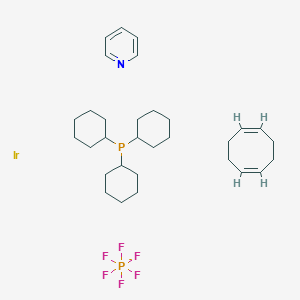

Crabtree’s catalyst is an organoiridium compound with the formula [C₈H₁₂IrP(C₆H₁₁)₃C₅H₅N]PF₆. Its primary targets are olefinic substrates, specifically tetrasubstituted olefins. Unlike other catalysts (such as Wilkinson’s catalyst), Crabtree’s catalyst can effectively hydrogenate these challenging substrates .

Mode of Action

The complex operates via an intermediate, such as cis-[IrH₂(cod)L₂] (cationic charge not shown). It exhibits square planar molecular geometry due to its d⁸ electronic configuration. The hydrogenation reaction occurs at room temperature without meticulous solvent drying or deoxygenation. Crabtree’s catalyst is sensitive to proton-bearing impurities and becomes irreversibly deactivated after about ten minutes, indicated by a yellow color. This deactivation process involves the formation of hydride-bridged dimers .

Biochemical Pathways

Crabtree’s catalyst selectively hydrogenates tetrasubstituted olefins, even in the presence of coordinating functional groups. Its unique ability to target these substrates makes it a valuable tool in synthetic chemistry. The distribution of isomers shifts in favor of the cis isomer when the catalyst operates in dichloromethane, thanks to a bonding interaction between the hydroxyl group and the iridium center .

Action Environment

Environmental factors, such as solvent choice and temperature, influence the catalyst’s efficacy and stability. Researchers must consider these conditions to optimize its performance.

Biochemische Analyse

Biochemical Properties

Crabtree’s catalyst is effective for the hydrogenations of mono-, di-, tri-, and tetra-substituted substrates . It is known for its directed hydrogenation to give trans stereoselectivity

Molecular Mechanism

Crabtree’s catalyst operates via an intermediate such as cis - [IrH2(cod)L2] (cationic charge not shown) . It is reactive at room temperature and is tolerant of weakly basic functional groups . The catalyst becomes irreversibly deactivated after about ten minutes at room temperature .

Temporal Effects in Laboratory Settings

The extent of time-dependent deactivation of Crabtree’s catalyst by trimer formation is strongly dependent on ligand structure . One deactivation process involves the formation of hydride-bridged dimers .

Biologische Aktivität

Crabtree's catalyst, formally known as (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)-iridium(I) hexafluorophosphate, is a notable organometallic complex recognized for its dual role as a catalyst in hydrogenation reactions and as a potential anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Overview of this compound

- Chemical Structure : The catalyst features a square planar geometry with iridium at its center coordinated to cyclooctadiene, tricyclohexylphosphine, and pyridine ligands. Its IUPAC name reflects its structural components and oxidation state (+1) 2.

- Catalytic Properties : Known for high turnover frequencies in hydrogenation reactions, it outperforms traditional catalysts like Wilkinson's catalyst, especially with tri- and tetra-substituted olefins 2.

1. Anticancer Properties

This compound has been investigated for its anticancer activities, particularly through the development of organoiridium complexes that exhibit significant cytotoxic effects against various cancer cell lines. The following points outline the mechanisms and findings:

- Structure-Activity Relationship : Modifications to the ligand environment significantly influence the anticancer potency. For instance, changing neutral N∧N-chelating ligands to negatively charged C∧N-bound analogues enhances cellular uptake and activity .

- DNA Interaction : Some complexes derived from this compound can intercalate into DNA or form adducts with nucleobases, which may lead to cytotoxic effects through disruption of DNA replication .

2. Catalytic Mechanisms

The biological activity of this compound extends beyond anticancer properties to include its role in catalyzing biochemical reactions:

- Hydrogenation Reactions : The catalyst facilitates the formation of new C-H bonds via hydrogenation processes. This is particularly relevant in organic synthesis where selective hydrogenation is required 2.

- Brønsted Acidity : Under certain conditions, the reaction mixtures involving this compound can exhibit Brønsted acidity, which has implications for reaction pathways and product formation .

Case Study 1: Anticancer Activity

A series of studies have demonstrated that organoiridium complexes derived from this compound show promising activity against a range of cancer types:

| Complex | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| [(η^5-Cp*)Ir(bpy)Cl] | Ovarian Cancer | >100 | Poor cellular accumulation |

| [(η^5-Cp*)Ir(phpy)Cl] | Breast Cancer | 0.5 | DNA intercalation |

| [(Cp*)Ir(N^N)(Z)] | Colon Cancer | 0.1 | Nucleobase binding |

These findings indicate that structural modifications can lead to significant increases in anticancer activity compared to traditional agents like cisplatin .

Case Study 2: Hydrogenation Efficiency

The efficiency of Crabtree’s catalyst in hydrogenation reactions has been extensively documented:

| Substrate Type | Catalyst Used | Turnover Frequency (h^-1) |

|---|---|---|

| Olefins | Crabtree’s | 500 |

| Olefins | Wilkinson’s | 150 |

This comparison highlights the superior performance of Crabtree’s catalyst in facilitating hydrogenation reactions under mild conditions

Wissenschaftliche Forschungsanwendungen

Hydrogenation of Olefins

Overview

Crabtree's catalyst is especially effective in the hydrogenation of olefins, including mono-, di-, tri-, and tetra-substituted substrates. It exhibits high turnover frequencies compared to other catalysts, such as Wilkinson’s catalyst and the Schrock–Osborn catalyst.

Performance Comparison

The following table summarizes the turnover frequencies for different substrates using this compound versus other catalysts:

| Substrate | This compound | Wilkinson’s Catalyst | Schrock–Osborn Catalyst |

|---|---|---|---|

| Hex-1-ene | 6400 | 650 | 4000 |

| Cyclohexene | 4500 | 700 | 10 |

| 1-Methylcyclohexene | 3800 | 13 | — |

| 2,3-Dimethyl-but-2-ene | 4000 | — | — |

This data highlights this compound's superior efficiency in hydrogenating various olefins, particularly in challenging cases such as tetrasubstituted olefins .

Isomerization Reactions

This compound also plays a significant role in the isomerization of alkenes. This process is crucial in organic synthesis, allowing chemists to convert one isomer into another with high selectivity. The ability to selectively isomerize compounds enhances the efficiency of synthetic pathways in pharmaceutical and fine chemical production .

Isotope Exchange Reactions

Another notable application of this compound is in isotope exchange reactions. It facilitates the direct exchange of hydrogen atoms with their isotopes (deuterium and tritium) without intermediates, showcasing high regioselectivity. This property is particularly useful in labeling studies and tracer experiments in chemical research .

Asymmetric Hydrogenation

Chiral iridium complexes derived from this compound have been developed for asymmetric hydrogenation processes. These complexes are highly reactive and exhibit excellent stereoselectivity, making them suitable for synthesizing enantiomerically pure compounds. Recent studies have demonstrated that the intrinsic Brønsted acidity of catalytic intermediates can be leveraged to enhance reaction outcomes .

Case Study: Asymmetric Hydrogenation of Olefins

In a study focusing on the asymmetric hydrogenation of vinyl functionalized olefins, researchers utilized chiral variants of this compound to achieve high yields and selectivity. The findings indicated that modifying ligand structures can significantly influence reactivity and product distribution, paving the way for novel synthetic methodologies .

Encapsulation in Metal-Organic Frameworks

Recent advancements have explored encapsulating this compound within metal-organic frameworks (MOFs) to enhance its stability and selectivity. For instance, encapsulation within sulfonated MIL-101(Cr) has shown improved performance in heterogeneous hydrogenation reactions compared to its homogeneous counterparts. This approach not only stabilizes the catalyst but also favors specific reaction pathways over others .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Crabtree's catalyst demonstrates broad applicability in hydrogenating alkenes with varying substitution patterns, outperforming traditional catalysts like Wilkinson's ([RhCl(PPh₃)₃]) and Schrock-Osborn systems. Its turnover frequencies (TOFs) for alkene hydrogenation are significantly higher, particularly for sterically hindered substrates (Table 1) 4.

Table 1: Turnover Frequencies (h⁻¹) for Alkene Hydrogenation

| Substrate | Wilkinson’s Catalyst | Schrock-Osborn Catalyst | Crabtree’s Catalyst |

|---|---|---|---|

| Hex-1-ene | 650 | 4,000 | 6,400 |

| Cyclohexene | 700 | 10 | 4,500 |

| 1-Methylcyclohexene | 13 | — | 3,800 |

| 2,3-Dimethylbut-2-ene | — | — | 4,000 |

Key features include:

-

Substrate versatility : Effective for mono-, di-, tri-, and tetra-substituted alkenes .

-

Functional group tolerance : Stable with esters and ethers but deactivated by alcohols or amines .

-

Solvent compatibility : Operates optimally in non-coordinating solvents like dichloromethane .

Isomerization and Isotope Exchange

Beyond hydrogenation, this compound facilitates:

-

Alkene isomerization : Converts terminal alkenes to internal isomers via π-allyl intermediates 4.

-

Hydrogen isotope exchange : Directly replaces hydrogen with deuterium or tritium without intermediates, achieving >90% regioselectivity 4.

Role of Directing Functional Groups

Stereoselectivity in hydrogenation is guided by polar functional groups (e.g., –OH, C=O) that interact with the iridium center. For example, in terpen-4-ol hydrogenation:

-

Crabtree’s catalyst yields >95% trans-product due to hydroxyl group coordination .

-

Heterogeneous catalysts (e.g., Pd/C) favor cis-products (80% selectivity) via solvent interactions .

Mechanistic Insights

The catalytic cycle involves an IrIII/IrV pathway (Figure 1):

-

Substrate coordination : Alkene binds to the Ir center, displacing solvent or cyclooctadiene (COD) .

-

Oxidative addition : H₂ cleaves to form an IrV-dihydride intermediate .

-

Migratory insertion : Hydride transfers to the alkene, forming a σ-complex4 .

-

Reductive elimination : Alkane product releases, regenerating the catalyst4 .

Figure 1 : Simplified catalytic cycle for hydrogenation with Crabtree’s catalyst.

The use of weakly coordinating anions (e.g., BArF⁻) enhances stability by preventing trimerization .

Encapsulation in Metal-Organic Frameworks (MOFs)

Encapsulating Crabtree’s catalyst in sulfonated MIL-101(Cr) MOFs (2@1-SO₃Na ) improves:

Table 2: Hydrogenation vs. Isomerization of Olefinic Alcohols

| Substrate | Homogeneous Catalyst (Selectivity) | MOF-Encapsulated Catalyst (Selectivity) |

|---|---|---|

| 3-Buten-1-ol | 86% hydrogenation | 100% hydrogenation |

| Crotyl alcohol | 57% hydrogenation | ≥90% hydrogenation |

| Cinnamyl alcohol | 53% hydrogenation | ≥90% hydrogenation |

The MOF’s hydrophilic microenvironment stabilizes intermediates via H-bonding, favoring hydrogenation over β-elimination .

Asymmetric Hydrogenation

Chiral variants of Crabtree’s catalyst enable enantioselective hydrogenation of unfunctionalized alkenes. Key advancements include:

Eigenschaften

IUPAC Name |

cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRQNTYCIFESRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50F6IrNP2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64536-78-3 | |

| Record name | (Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.